molecular formula C13H17N3O B2640241 (E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 860609-42-3

(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No.: B2640241
CAS No.: 860609-42-3
M. Wt: 231.299
InChI Key: LBQSDKFTCXJQNP-ZHACJKMWSA-N
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Description

(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide is a chemical compound characterized by its unique structure, which includes a pyridine ring and a pyrrolidine ring connected by a butenamide chain

Scientific Research Applications

(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It’s expected that many novel applications of pyridines and their derivatives will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 2-pyridinecarboxaldehyde with 1-pyrrolidinecarboxamide under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated pyridine or pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide: shares structural similarities with other pyridine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-pyridin-2-yl-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,14,15,17)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQSDKFTCXJQNP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=N1)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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